molecular formula C24H24BrNO5S B443971 ETHYL 4-(4-BROMOPHENYL)-2-(3,4-DIETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(4-BROMOPHENYL)-2-(3,4-DIETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B443971
M. Wt: 518.4g/mol
InChI Key: RMSFFXIEKGKXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-BROMOPHENYL)-2-(3,4-DIETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a diethoxybenzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(3,4-DIETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Amidation: The attachment of the diethoxybenzoyl group to the thiophene ring via an amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BROMOPHENYL)-2-(3,4-DIETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4

Properties

Molecular Formula

C24H24BrNO5S

Molecular Weight

518.4g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[(3,4-diethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24BrNO5S/c1-4-29-19-12-9-16(13-20(19)30-5-2)22(27)26-23-21(24(28)31-6-3)18(14-32-23)15-7-10-17(25)11-8-15/h7-14H,4-6H2,1-3H3,(H,26,27)

InChI Key

RMSFFXIEKGKXHE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC)OCC

Origin of Product

United States

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